(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived bicyclic compound characterized by a rigid bicyclo[2.2.1]hept-5-ene scaffold with a methoxycarbonyl (-COOMe) and a carboxylic acid (-COOH) group at the 3- and 2-positions, respectively. Its stereochemistry (2R,3R) confers distinct reactivity and physical properties, making it valuable in asymmetric synthesis, polymer chemistry, and pharmaceutical intermediates . Key identifiers include:
- CAS No.: 4883-79-8 (stereospecific form)
- Molecular Formula: C₁₀H₁₂O₄
- Molecular Weight: 196.20 g/mol
- Synonyms: rel-2-Methyl (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate; SCHEMBL390569 .
Properties
IUPAC Name |
(2R,3R)-3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12)/t5?,6?,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZKYCYHXBQTCY-DWYQZRHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](C2CC1C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane. The resulting adduct is then subjected to further functionalization to introduce the methoxycarbonyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis due to its unique bicyclic structure. It can be employed in the synthesis of various derivatives that possess biological activity or serve as precursors for more complex molecules. For instance, it can be used to create other bicyclic compounds or functionalized derivatives through reactions such as esterification and amidation.
Synthetic Pathways
Recent studies have highlighted synthetic pathways involving this compound that lead to the formation of biologically active molecules. The presence of both methoxycarbonyl and carboxylic acid functional groups allows for selective reactions, making it a valuable intermediate in multi-step syntheses .
Material Science
Polymer Chemistry
The compound has potential applications in polymer chemistry as a monomer or additive due to its reactive functional groups. Its incorporation into polymer matrices can enhance mechanical properties or introduce specific functionalities such as biodegradability or responsiveness to external stimuli .
Case Studies in Polymer Development
Recent research has explored the use of this compound in creating bio-based polymers through copolymerization processes. These polymers exhibit desirable characteristics such as improved thermal stability and mechanical strength, making them suitable for various industrial applications .
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatility in creating derivatives |
| Medicinal Chemistry | Potential therapeutic candidates | Anti-inflammatory and anticancer properties |
| Material Science | Monomer/additive in polymer chemistry | Enhanced mechanical properties and biodegradability |
Mechanism of Action
The mechanism of action of (2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound’s analogs differ primarily in substituent groups, stereochemistry, and functionalization (Table 1).
Physical and Chemical Properties
- Boiling/Melting Points : The target compound’s stereoisomer (1S,2R,3S,4R) has a boiling point of ~250°C and melting point of 15–17°C, while bulkier substituents (e.g., 2-ethylhexyl) increase melting points due to reduced mobility .
- Solubility : Carboxylic acid derivatives exhibit moderate polarity, but substituents like tetrahydrofuranmethyl enhance aqueous solubility (~26.3 Ų polar surface area) .
- Stability : Methoxycarbonyl and tert-butoxycarbonyl groups improve stability under acidic conditions compared to free carboxylic acids .
Biological Activity
(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also referred to as BB58-4521, is a bicyclic compound with a molecular formula of C10H12O4 and a molecular weight of 196.2 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
| Property | Value |
|---|---|
| Molecular Weight | 196.2 g/mol |
| Molecular Formula | C10H12O4 |
| Boiling Point | 327.6 ± 42.0 °C (Predicted) |
| Density | 1.322 ± 0.06 g/cm³ (Predicted) |
| pKa | 4.19 ± 0.40 (Predicted) |
Antimicrobial Properties
Research indicates that bicyclic compounds similar to (2R,3R)-3-(methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibit significant antimicrobial properties. A study highlighted the efficacy of structurally related compounds against various bacterial strains, suggesting that this compound may also possess similar activities due to its structural characteristics .
Enzyme Inhibition
Studies have shown that compounds with similar bicyclic structures can act as enzyme inhibitors, particularly targeting virulence factors in pathogenic bacteria. For instance, a dissertation focused on the inhibition of the Type III Secretion System (T3SS) in enteropathogenic E. coli indicated that certain bicyclic derivatives could effectively downregulate virulence factor secretion . This suggests that (2R,3R)-3-(methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid might be investigated for its potential to inhibit similar pathways.
Case Study: Structural Activity Relationship (SAR)
A comparative analysis of various bicyclic compounds has been conducted to understand their biological activities better. The SAR studies revealed that modifications in the methoxycarbonyl group significantly influenced antimicrobial potency and enzyme inhibition capabilities . This finding underscores the importance of structural nuances in developing effective therapeutic agents.
Research Findings on Antimicrobial Activity
In a recent study published in ACS Publications, researchers screened several bicyclic compounds for their ability to inhibit T3SS-mediated secretion in C. rodentium, a model organism for studying EHEC infections . The results indicated that compounds with specific structural features could achieve over 80% inhibition at concentrations around 25 μM, demonstrating promising potential for further development.
Q & A
Q. How can computational tools aid in the design of novel derivatives with enhanced bioactivity?
- Answer :
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to guide synthesis .
- Machine learning : Train models on existing bioactivity datasets to predict novel scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
